BenchChemオンラインストアへようこそ!

3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid

Molecular weight Lipinski's Rule of Five Ligand efficiency

3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid (CAS 1044511-26-3) is a sulfonamide-bearing phenylpropanoic acid derivative with molecular formula C₁₅H₂₂N₂O₄S and a molecular weight of 326.41 g/mol. The compound incorporates the 4-ethylpiperazin-1-yl)sulfonyl pharmacophore found in clinically approved phosphodiesterase-5 (PDE5) inhibitors such as vardenafil and sildenafil, but attaches this motif to a phenylpropanoic acid scaffold rather than to a fused heterocyclic core.

Molecular Formula C15H22N2O4S
Molecular Weight 326.41
CAS No. 1044511-26-3
Cat. No. B2655790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid
CAS1044511-26-3
Molecular FormulaC15H22N2O4S
Molecular Weight326.41
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
InChIInChI=1S/C15H22N2O4S/c1-2-16-9-11-17(12-10-16)22(20,21)14-6-3-13(4-7-14)5-8-15(18)19/h3-4,6-7H,2,5,8-12H2,1H3,(H,18,19)
InChIKeyVNDFCRJSZVJISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic Acid (CAS 1044511-26-3): Physicochemical and Structural Baseline for Procurement Decisions


3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid (CAS 1044511-26-3) is a sulfonamide-bearing phenylpropanoic acid derivative with molecular formula C₁₅H₂₂N₂O₄S and a molecular weight of 326.41 g/mol . The compound incorporates the 4-ethylpiperazin-1-yl)sulfonyl pharmacophore found in clinically approved phosphodiesterase-5 (PDE5) inhibitors such as vardenafil and sildenafil, but attaches this motif to a phenylpropanoic acid scaffold rather than to a fused heterocyclic core [1]. This structural simplification distinguishes it from more complex PDE5-targeted agents and positions it as a candidate for applications requiring a lower-molecular-weight sulfonamide with a carboxylic acid handle for further derivatization.

Why Generic Substitution Fails for 3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic Acid: Structural and Pharmacophoric Constraints


Compounds sharing the 4-ethylpiperazin-1-yl)sulfonyl motif cannot be freely interchanged because biological activity is exquisitely dependent on the nature of the aryl/heteroaryl scaffold to which the sulfonamide is attached. In the PDE5 inhibitor class, potency shifts by orders of magnitude depending on whether the scaffold is a phenylpropanoic acid (this compound), a nicotinic acid, a benzoic acid, or a fused imidazo-triazinone/pyrazolo-pyrimidinone [1]. Published structure-activity relationship (SAR) data demonstrate that replacement of the fused heterocyclic core in vardenafil (IC₅₀ = 0.1–0.7 nM against PDE5) with a simple phenyl ring dramatically reduces or abolishes PDE5 inhibition, because the core heterocycle engages the catalytic-site glutamine and the hydrophobic clamp of the enzyme [2]. Consequently, procurement based solely on the sulfonamide pharmacophore without consideration of the scaffold context will yield functionally non-equivalent materials.

Quantitative Evidence Guide for 3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic Acid: Comparator-Based Differentiation


Molecular Weight Differentiation vs. Vardenafil: Implications for Permeability and Ligand Efficiency Metrics

The target compound (MW 326.41 g/mol) is approximately 33% lower in molecular weight than vardenafil (MW 488.60 g/mol) and 31% lower than sildenafil (MW 474.58 g/mol), placing it well within Lipinski-compliant space while the two approved drugs approach or exceed the MW 500 threshold commonly used for oral drug-likeness [1]. This lower MW translates into a higher ligand efficiency floor if any target engagement is observed, as LE = (1.37/HA) × pIC₅₀, where the reduced heavy-atom count (22 for target compound vs. 34 for vardenafil) means any measured IC₅₀ yields a proportionally higher LE value than an equipotent comparator [2].

Molecular weight Lipinski's Rule of Five Ligand efficiency

Hydrogen Bond Donor/Acceptor Profile vs. Vardenafil: Solubility and Formulation Predictions

The target compound contains 1 hydrogen bond donor (carboxylic acid –OH) and 6 hydrogen bond acceptors (sulfonamide oxygens, carboxylic carbonyl, piperazine nitrogens), yielding an HBD/HBA profile of 1/6 . In contrast, vardenafil has 1 HBD and 8 HBA [1]. The reduced HBA count and the presence of the carboxylic acid handle (which can form strong intermolecular hydrogen bonds with water and counter-ions) are expected to confer different pH-dependent solubility and solid-state properties relative to vardenafil [2], making the target compound better suited for salt formation strategies.

Hydrogen bond donors Hydrogen bond acceptors Aqueous solubility

Carboxylic Acid Functional Handle vs. Non-Acidic Comparators: Derivatization Versatility for Medicinal Chemistry

This compound uniquely carries a propanoic acid moiety directly attached to the phenyl ring, whereas structurally related sulfonamides such as vardenafil and 1-ethyl-4-(phenylsulfonyl)piperazine lack a free carboxylic acid . The carboxylic acid provides a tractable synthetic handle for amide bond formation, ester prodrug synthesis, or conjugation to carriers and linkers without requiring additional deprotection or oxidation steps . The nearest acid-bearing comparators (e.g., 2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]nicotinic acid, CAS 247582-73-6) place the acid on a pyridine ring, which alters the pKa and the electronic properties of the aryl-sulfonamide system .

Carboxylic acid Amide coupling Prodrug design

Rotatable Bond Count and Conformational Flexibility vs. Rigid PDE5 Inhibitors: Implications for Target Engagement

The target compound has 6 rotatable bonds (ethylpiperazine N–ethyl, piperazine–S, S–phenyl, two in the propanoic acid chain, and the carboxylic C–O bond), compared to 7 for vardenafil and 8 for sildenafil, yet critically lacks the rigid fused heterocyclic core that pre-organizes vardenafil and sildenafil into their PDE5-binding conformation [1]. This difference in conformational restriction is a key determinant of PDE5 inhibition potency: the rigid core of vardenafil contributes to an IC₅₀ of 0.1–0.7 nM, whereas flexible analogs lacking this core typically show IC₅₀ values in the micromolar range or higher, if detectable at all [2].

Rotatable bonds Conformational entropy Selectivity

PDE5 Potency Gap: Implied IC₅₀ vs. Vardenafil Based on Scaffold SAR

Published SAR for the 4-ethylpiperazin-1-yl)sulfonyl series demonstrates that PDE5 inhibitory activity is scaffold-dependent. Vardenafil, which couples this sulfonamide to a fused imidazo-triazinone core, achieves an IC₅₀ of 0.1–0.7 nM [1], while UK-371800 achieves an IC₅₀ of 4.2 nM , and the structurally simpler 2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]nicotinic acid intermediate retains only negligible PDE5 affinity (serving primarily as a synthetic building block for active inhibitors) [2]. The target compound lacks both the ethoxy-aryl substitution and the fused heterocycle necessary for PDE5 active-site engagement, placing it at the lowest tier of predicted PDE5 activity in this chemotype series.

PDE5 inhibition SAR Scaffold hopping

Recommended Application Scenarios for 3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic Acid Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 326.41 g/mol and 22 heavy atoms, this compound qualifies as a fragment-sized molecule suitable for inclusion in fragment-screening libraries targeting sulfonamide-binding sites. Its lower MW relative to vardenafil (488.60 g/mol) and the presence of a carboxylic acid anchor point for fragment growing make it an attractive starting point for FBDD campaigns where the ethylpiperazine sulfonamide motif is a desired recognition element . Researchers can use it as a core fragment to explore target space beyond PDE5, particularly for enzymes or receptors with sulfonamide-binding pockets.

Negative Control for PDE5 Biochemical and Cellular Assays

The compound's structural similarity to the sulfonamide region of vardenafil, combined with the absence of the fused heterocyclic core required for PDE5 catalytic-site inhibition, makes it a suitable matched-pair negative control . When run alongside vardenafil (IC₅₀ = 0.1–0.7 nM) in PDE5 enzyme assays, the target compound can help confirm that observed effects are solely due to active-site engagement rather than sulfonamide-mediated nonspecific interactions . Procurement of both compounds from the same supplier batch ensures matched handling and solvent exposure in parallel assays.

Synthetic Building Block for Amide/Prodrug Derivatization

The free propanoic acid group provides a direct coupling site for amide synthesis, ester prodrug formation, or bioconjugation via standard carbodiimide chemistry (e.g., EDC/HOBt) . Unlike vardenafil and related PDE5 inhibitors that lack a free acid, this compound can be directly elaborated into amide libraries without requiring deprotection or oxidation steps . This makes it a time-efficient procurement choice for medicinal chemistry teams building focused sulfonamide-amide hybrid libraries.

Physicochemical Comparator in Solubility and Formulation Studies

The compound's HBD/HBA profile (1/6), its lower rotatable bond count relative to sildenafil (6 vs. 8), and the presence of an ionizable carboxylic acid (estimated pKa ~4.5) create a distinct physicochemical signature compared to the neutral or weakly basic PDE5 inhibitors currently on the market . Formulation scientists can use this compound as a comparator to evaluate how the carboxylic acid moiety affects pH-solubility profiles and solid-state stability relative to co-studied non-acidic sulfonamides .

Quote Request

Request a Quote for 3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.